molecular formula C20H30N2O7 B15347521 N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate CAS No. 63906-85-4

N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate

Cat. No.: B15347521
CAS No.: 63906-85-4
M. Wt: 410.5 g/mol
InChI Key: RMXSRHKGELWALP-UHFFFAOYSA-N
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Description

N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate typically involves multiple steps, starting with the reaction of pentylideneamine with propoxybenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, it is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate

  • N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate

Uniqueness: N-(2-Pentylideneaminoethyl)-2-propoxy-3-methoxybenzamide oxalate stands out due to its specific propoxy group, which influences its chemical reactivity and biological activity compared to its similar counterparts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

63906-85-4

Molecular Formula

C20H30N2O7

Molecular Weight

410.5 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium

InChI

InChI=1S/C18H28N2O3.C2H2O4/c1-4-6-7-11-19-12-13-20-18(21)15-9-8-10-16(22-3)17(15)23-14-5-2;3-1(4)2(5)6/h8-11H,4-7,12-14H2,1-3H3,(H,20,21);(H,3,4)(H,5,6)

InChI Key

RMXSRHKGELWALP-UHFFFAOYSA-N

Canonical SMILES

CCCCC=[NH+]CCNC(=O)C1=C(C(=CC=C1)OC)OCCC.C(=O)(C(=O)[O-])O

Origin of Product

United States

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